(2S)-pentane-1,2-diol is a chiral organic compound with the molecular formula and a molecular weight of approximately 104.15 g/mol. It is characterized by two hydroxyl groups (-OH) located on the first and second carbon atoms of a pentane chain, making it a diol. The compound is also known as 1,2-pentanediol and is recognized for its potential applications in various chemical processes and biological systems .
Research indicates that (2S)-pentane-1,2-diol exhibits antimicrobial properties. It has shown effectiveness against various bacteria and fungi, making it a candidate for use in pharmaceuticals and agricultural applications. Its ability to inhibit the growth of multi-resistant bacterial strains adds to its significance in medical research .
Several methods exist for synthesizing (2S)-pentane-1,2-diol:
(2S)-pentane-1,2-diol finds applications in various fields:
Studies on (2S)-pentane-1,2-diol interactions suggest that it may affect cellular processes due to its ability to alter membrane fluidity and permeability. Its interactions with biological membranes have been explored, indicating potential implications for drug delivery systems and therapeutic applications .
(2S)-pentane-1,2-diol can be compared with several structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1,5-Pentanediol | C5H12O2 | Exhibits high antimicrobial activity against resistant strains. |
| Propylene Glycol | C3H8O2 | Commonly used as a solvent and humectant; less viscous than pentanediols. |
| Ethylene Glycol | C2H6O2 | Widely used as antifreeze; more toxic compared to pentanediols. |
The uniqueness of (2S)-pentane-1,2-diol lies in its specific stereochemistry and biological activity profile, distinguishing it from other glycols and diols .